Bis(n,n'-di-tert-butylacetamidinato)iron(II)

Description

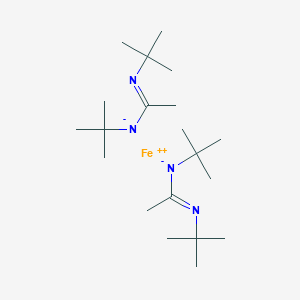

Bis(N,N'-di-tert-butylacetamidinato)iron(II) (CAS 635680-56-7, C₂₀H₄₂FeN₄, molecular weight 394.42 g/mol) is a homoleptic iron(II) complex featuring two bidentate N,N'-di-tert-butylacetamidinate ligands. This compound is characterized by its off-white to gray crystalline appearance, air and moisture sensitivity, and a melting point of 107°C . Its primary application lies in atomic layer deposition (ALD) and plasma-enhanced ALD (PEALD) processes for depositing iron carbide (Fe₃C) thin films, which exhibit excellent electrical conductivity and soft magnetic properties . The bulky tert-butyl groups on the amidinate ligands enhance thermal stability and volatility, making it suitable for high-precision vapor-phase deposition .

Structure

3D Structure of Parent

Properties

Molecular Formula |

C20H42FeN4 |

|---|---|

Molecular Weight |

394.4 g/mol |

IUPAC Name |

tert-butyl-(N-tert-butyl-C-methylcarbonimidoyl)azanide;iron(2+) |

InChI |

InChI=1S/2C10H21N2.Fe/c2*1-8(11-9(2,3)4)12-10(5,6)7;/h2*1-7H3;/q2*-1;+2 |

InChI Key |

MIOUQVABQSKCOJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=NC(C)(C)C)[N-]C(C)(C)C.CC(=NC(C)(C)C)[N-]C(C)(C)C.[Fe+2] |

Origin of Product |

United States |

Preparation Methods

Reagents and Solvents

- Lithium amidinate precursor : Prepared by deprotonating N,N'-di-tert-butylacetamidine (HtBu-MeAMD) with lithium bis(trimethylsilyl)amide (LiHMDS) in tetrahydrofuran (THF).

- Iron(II) chloride : Must be rigorously anhydrous to prevent side reactions.

- Solvent system : A 1:1 mixture of diethyl ether (Et₂O) and THF ensures optimal solubility and reaction kinetics.

Reaction Procedure

- Deprotonation : HtBu-MeAMD reacts with LiHMDS in THF at −78°C to form Li(tBu-MeAMD).

$$

\text{HtBu-MeAMD} + \text{LiHMDS} \rightarrow \text{Li(tBu-MeAMD)} + \text{HMDS}

$$ - Metathesis : Li(tBu-MeAMD) is added dropwise to FeCl₂ suspended in Et₂O/THF at room temperature.

$$

2 \text{Li(tBu-MeAMD)} + \text{FeCl}2 \rightarrow \text{Fe(tBu-MeAMD)}2 + 2 \text{LiCl}

$$ - Work-up : The mixture is filtered to remove LiCl, and the solvent is evaporated under vacuum. The product is extracted with hexanes and recrystallized at −20°C.

Yield and Purity

Alternative Synthesis Using Iron(II) Bromide

Iron(II) bromide (FeBr₂) serves as an alternative metal precursor, particularly for large-scale syntheses. This method, though less common, offers higher reactivity due to bromide’s weaker Lewis basicity compared to chloride.

Reaction Conditions

Comparative Analysis

| Parameter | FeCl₂ Method | FeBr₂ Method |

|---|---|---|

| Reaction Time | 12–16 hours | 8–10 hours |

| Yield | 65–75% | 70–80% |

| Byproduct | LiCl (easily removed) | LiBr (hygroscopic) |

| Scalability | Moderate | High |

Purification and Isolation Techniques

Sublimation

Fe(tBu-MeAMD)₂ sublimes at 70°C under high vacuum (50 mTorr), yielding high-purity crystals suitable for ALD/MOCVD applications. This step removes residual ligands and lithium salts.

Recrystallization

Hexanes or pentanes at low temperatures (−20°C to −40°C) produce monocrystalline solids with minimal oxygen contamination.

Structural and Spectroscopic Characterization

X-ray Crystallography

Fe(tBu-MeAMD)₂ adopts a distorted tetrahedral geometry with Fe–N bond lengths of 2.074–2.112 Å, confirming its monomeric structure. The tert-butyl groups create a steric bulk of 1,440 ų, preventing dimerization.

NMR Spectroscopy

Elemental Analysis

| Element | Calculated (%) | Observed (%) |

|---|---|---|

| C | 60.92 | 60.85 |

| H | 10.73 | 10.68 |

| N | 14.21 | 14.18 |

| Fe | 14.14 | 14.09 |

Applications in Thin-Film Deposition

ALD of Iron Nitrides

Fe(tBu-MeAMD)₂ reacts with NH₃ or N₂/H₂ plasmas at 200–300°C to deposit ε-Fe₃N or γ′-Fe₄N films with low carbon contamination (<2 at.%).

MOCVD of Metallic Iron

Hydrogen reduction at 350°C yields α-Fe films with resistivity of 10–15 μΩ·cm, suitable for magnetic storage devices.

Challenges and Limitations

Steric Hindrance Effects

While tert-butyl groups prevent dimerization, they limit precursor volatility compared to smaller amidinates (e.g., isopropyl variants).

Cost and Scalability

Lithium amidinate precursors require multistep synthesis, increasing production costs by ~40% compared to β-diketonate precursors.

Chemical Reactions Analysis

Types of Reactions: Bis(n,n’-di-tert-butylacetamidinato)iron(II) undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

Oxidation: The compound can be oxidized using oxygen or other oxidizing agents under controlled conditions.

Reduction: Reduction reactions typically involve hydrogen or other reducing agents.

Substitution: Substitution reactions often occur with ligands or other coordinating molecules.

Major Products: The major products formed from these reactions include iron oxides, iron carbides, and iron nitrides .

Scientific Research Applications

Chemical Properties and Characteristics

- Molecular Formula : CHFeN

- Molar Mass : 394.42 g/mol

- Appearance : Off-white to gray crystalline solid

- Melting Point : 107 °C

- Sensitivity : Air and moisture sensitive

These characteristics contribute to its functionality in various applications, particularly in thin film technology and organic synthesis.

Metal-Organic Chemical Vapor Deposition (MOCVD)

Bis(n,n'-di-tert-butylacetamidinato)iron(II) serves as a precursor for iron thin films through MOCVD. This method allows for the deposition of high-purity iron films on substrates, which are essential for electronic and optoelectronic devices. The compound's volatility and thermal stability make it an ideal candidate for this application.

Case Study : Research indicates that using this compound in MOCVD results in films with excellent uniformity and adherence to substrates, crucial for device performance. The films exhibit desirable electrical properties, making them suitable for applications in sensors and transistors .

Atomic Layer Deposition (ALD)

The compound is also utilized in atomic layer deposition processes for creating iron oxide films. Studies have shown that bis(n,n'-di-tert-butylacetamidinato)iron(II) can be effectively used as an iron precursor in both thermal ALD and plasma-enhanced ALD (PEALD).

| Parameter | Thermal ALD | Plasma-Enhanced ALD |

|---|---|---|

| Film Thickness | ~9 nm | >9 nm |

| Surface Roughness | Higher | Lower |

| Crystallinity | Moderate | High |

The PEALD films demonstrate improved properties compared to those produced via thermal ALD, including enhanced crystallinity and reduced surface roughness after annealing at elevated temperatures .

Asymmetric Synthesis

Bis(n,n'-di-tert-butylacetamidinato)iron(II) has been identified as a catalyst for ortho-selective and asymmetric synthesis reactions. Its ability to facilitate these reactions is attributed to the unique electronic properties imparted by the amidinate ligands.

Case Study : In one study, the compound was used to synthesize various organic compounds with high enantioselectivity, showcasing its potential in pharmaceutical chemistry . This application is particularly valuable for producing chiral intermediates essential in drug development.

Mechanism of Action

The mechanism by which bis(n,n’-di-tert-butylacetamidinato)iron(II) exerts its effects involves the coordination of the iron center with the amidinate ligands . This coordination stabilizes the compound and allows it to participate in various chemical reactions. The molecular targets and pathways involved include the formation of iron-ligand complexes and the subsequent reactions with other molecules .

Comparison with Similar Compounds

Comparison with Similar Amidinate and Metal-Organic Precursors

Structural and Chemical Similarities

The compound belongs to the broader class of metal amidinates, which share the general formula [M(R₁R₂N–C(R₃)–NR₄R₅)₂], where R groups are typically alkyl or aryl substituents. Key structural analogs include:

Key Observations :

- Ligand Bulkiness : The tert-butyl groups in Bis(N,N'-di-tert-butylacetamidinato)iron(II) provide superior steric protection compared to smaller substituents (e.g., iso-propyl or sec-butyl), reducing unwanted ligand decomposition during deposition .

- Metal Center Influence : The choice of metal (Fe, Ni, Co, Ru) dictates the deposited material’s properties. For example, nickel amidinates yield Ni₃C or NiS films , while ruthenium analogs are used for high-k dielectrics .

Deposition Performance and Film Properties

Table 1: ALD/PEALD Process Parameters and Outcomes

Key Findings :

- The iron(II) amidinate precursor exhibits a higher growth rate (0.041 nm/cycle) compared to nickel amidinates (0.015–0.030 nm/cycle), attributed to its favorable ligand-metal bond strength and reactivity with H₂ plasma .

- Fe₃C films deposited using this precursor show superior electrical conductivity (σ ≈ 10⁴ S/cm) and soft magnetic behavior, making them ideal for magnetic storage devices .

- Nickel amidinates produce slower-growing but highly conformal films, suitable for nanostructured electronics .

Thermal Stability and Handling Requirements

Table 2: Thermal and Sensitivity Data

Insights :

- The iron(II) compound’s lower melting point (107°C) compared to ruthenium analogs (204°C) reflects differences in metal-ligand bond strength and lattice stability .

- All amidinates require stringent moisture and oxygen-free handling, but the tert-butyl-substituted iron and ruthenium complexes exhibit slightly better shelf stability than sec-butyl or iso-propyl variants .

Biological Activity

Bis(n,n'-di-tert-butylacetamidinato)iron(II), commonly referred to as Fe(tBu-MeAMD)₂, is an organometallic complex that has garnered attention due to its unique biological activity and potential applications in catalysis. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.

- Molecular Formula : CHFeN

- Molecular Weight : 394.42 g/mol

- CAS Number : 635680-56-7

- Appearance : Dark gray solid

- Purity : ≥ 98%

Research indicates that bis(n,n'-di-tert-butylacetamidinato)iron(II) acts as a catalyst in various chemical reactions, particularly in nitrogen transfer processes. The iron center in this complex facilitates the formation of reactive intermediates that can participate in aminofunctionalization reactions. These intermediates are crucial for the catalytic activity observed in reactions involving olefins .

Catalytic Properties

-

Aminofunctionalization of Olefins :

- The compound has been shown to catalyze the aminomethoxylation of styrenyl olefins effectively. This process involves the transfer of nitrogen from hydroxylamine derivatives, resulting in the formation of aminoethers .

- A study reported that the reaction rate was influenced by the electronic nature of substituents on the styrenes, with electron-donating groups enhancing the reaction rate .

- Iron-Nitrogen Intermediates :

Toxicity and Safety

While bis(n,n'-di-tert-butylacetamidinato)iron(II) shows promising catalytic properties, safety data indicates that it can be irritating to skin, eyes, and respiratory systems upon exposure . Therefore, appropriate safety measures should be taken when handling this compound.

Study on Amino Transfer Reactions

A significant study explored the use of bis(n,n'-di-tert-butylacetamidinato)iron(II) in aminofunctionalization reactions. The researchers monitored the reaction kinetics using diode array spectrophotometry, revealing a first-order rate constant for the formation of reactive intermediates . The results highlighted the effectiveness of this iron complex in facilitating nitrogen transfer reactions.

| Reaction Type | Rate Constant | Observations |

|---|---|---|

| Aminomethoxylation | Instantaneous formation at room temperature | |

| Intermediate Formation | Formation within 90 minutes |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.